N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide vary depending on the specific application and dosage used. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and bacteria. In materials science, it has been used to create materials with enhanced mechanical and electrical properties. In catalysis, it has been shown to increase the rate of certain chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide in lab experiments is its versatility. It can be used in a wide range of applications, including medicinal chemistry, materials science, and catalysis. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations is its potential toxicity. It is important to handle this compound with care and use appropriate safety measures in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide. One potential direction is the further study of its potential applications in medicinal chemistry, particularly in the treatment of cancer and infectious diseases. Another direction is the development of new materials with unique properties using this compound as a building block. Additionally, further research could be conducted to optimize the synthesis method and improve the efficiency of this compound as a catalyst in various chemical reactions.
Synthesemethoden
N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide can be synthesized through a reaction between 1-adamantylamine and 1H-1,2,4-triazole-3-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results in the treatment of cancer and infectious diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.
Eigenschaften
Produktname |
N-(1H-1,2,4-triazol-3-yl)-1-adamantanecarboxamide |
---|---|
Molekularformel |
C13H18N4O |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
N-(1H-1,2,4-triazol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c18-11(16-12-14-7-15-17-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
PBDQNNLIMDAOFX-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=NN4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.